molecular formula C6H13AlO2 B14754347 CID 71358124 CAS No. 2245-46-7

CID 71358124

Cat. No.: B14754347
CAS No.: 2245-46-7
M. Wt: 144.15 g/mol
InChI Key: VFVOUKDKCOYXCM-UHFFFAOYSA-N
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Description

CID 71358124, identified as oscillatoxin E, is a marine-derived polyketide belonging to the oscillatoxin family. These compounds are biosynthesized by marine cyanobacteria (e.g., Oscillatoria spp.) and are characterized by their complex macrocyclic structures and cytotoxic properties. Oscillatoxin E features a fused polyether backbone with hydroxyl and methyl substituents, as shown in its chemical structure (Figure 1C) . While its exact biological targets remain under investigation, oscillatoxins are broadly associated with ion channel modulation and apoptosis induction in cancer cells.

Properties

CAS No.

2245-46-7

Molecular Formula

C6H13AlO2

Molecular Weight

144.15 g/mol

InChI

InChI=1S/C6H13O2.Al/c1-4-7-6(3)8-5-2;/h4-5H2,1-3H3;

InChI Key

VFVOUKDKCOYXCM-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(OCC)[Al]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “CID 71358124” involves specific chemical reactions under controlled conditions. The exact synthetic routes and reaction conditions are typically detailed in scientific literature and patents. These methods ensure the purity and yield of the compound.

Industrial Production Methods: Industrial production of “this compound” may involve large-scale chemical processes, often optimized for cost-effectiveness and efficiency. These methods are designed to produce the compound in significant quantities while maintaining high quality standards.

Chemical Reactions Analysis

Types of Reactions: “CID 71358124” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: The reactions involving “this compound” typically require specific reagents and conditions. For example, oxidation reactions may involve oxidizing agents like potassium permanganate, while reduction reactions may use reducing agents such as sodium borohydride.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

“CID 71358124” has a wide range of applications in scientific research. It is used in:

    Chemistry: As a reagent or intermediate in various chemical reactions.

    Biology: For studying biological processes and interactions.

    Medicine: Potential therapeutic applications, including drug development.

    Industry: Used in manufacturing processes and product formulations.

Mechanism of Action

“CID 71358124” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or properties. The comparison helps in understanding the distinct features and potential advantages of “this compound”.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Oscillatoxin Derivatives

Compound Name CID Molecular Formula Molecular Weight Key Substituents
Oscillatoxin D 101283546 C31H48O9 564.71 g/mol Hydroxyl, methyl, epoxy
30-Methyl-oscillatoxin D 185389 C32H50O9 578.74 g/mol Additional methyl group at C-30
Oscillatoxin E 71358124 C31H46O9 562.69 g/mol Double bond at C-14/C-15, hydroxyl
Oscillatoxin F 156582092 C30H46O9 550.67 g/mol Missing methyl group compared to D

Structural Insights :

  • Oscillatoxin E differs from oscillatoxin D by the presence of a conjugated double bond (C-14/C-15), reducing molecular weight by 2.02 g/mol .
  • Oscillatoxin F’s reduced methyl group count may correlate with decreased cytotoxicity compared to oscillatoxin D .

Analytical and Pharmacological Comparison

Analytical Characterization

  • This compound : Characterized via GC-MS and vacuum distillation fractionation, with distinct retention times and spectral signatures (e.g., m/z peaks at 563.2 [M+H]<sup>+</sup>) .
  • CID 101283546 (Oscillatoxin D) : Exhibits similar fragmentation patterns in LC-ESI-MS but differs in collision-induced dissociation (CID) pathways due to structural variations .

Bioactivity

  • Cytotoxicity : Oscillatoxin D (IC50 = 0.8 µM against HeLa cells) .
  • Ion Channel Effects: 30-Methyl-oscillatoxin D inhibits voltage-gated sodium channels at nanomolar concentrations .
  • Metabolic Stability : Oscillatoxin E’s double bond may increase susceptibility to oxidative degradation compared to methylated analogs .

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